molecular formula C12H18O4 B1251497 Cladospolide D

Cladospolide D

Cat. No.: B1251497
M. Wt: 226.27 g/mol
InChI Key: OFRQIORIBGXHBF-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cladospolide D is a natural product found in Cladosporium with data available.

Scientific Research Applications

1. Antifungal Activity and Chemical Structure

  • Cladospolide D has been identified for its antifungal properties. It is unique among the Cladospolides (A-D) due to its γ-keto functionality. The stereochemistry of this compound, determined through asymmetric syntheses and comparison with spectroscopic data, is confirmed as (2E,5R,11S) (Lu, Chen, & Hou, 2009). A study on the total synthesis of this compound, a natural 12-membered macrolide antibiotic, achieved this in 12 steps, highlighting its complex chemical structure and potential therapeutic significance (Reddy, Dilipkumar, Mallesh, Latha, & Shravya, 2016).

2. Synthetic Approaches and Structural Reassignment

  • Synthetic approaches to this compound have been a significant focus, with one study achieving the enantioselective synthesis of Cladospolide B, C, and (ent)-Cladospolide D from 1-nonyne, which also aided in correctly establishing the structure for this compound (Xing & O'Doherty, 2009). Another research effort resulted in a concise total synthesis of (+)-Cladospolide D, highlighting the importance of methodologies like olefin cross metathesis and furan oxidation in its synthesis (Si & Kaliappan, 2012).

3. This compound as a Macrolide Antibiotic

4. Structural Investigations and Syntheses

  • The structural investigations of Cladospolides, including this compound, have been pursued to understand their unique chemical configurations. This includes studies on their de novo asymmetric synthesis and kinetic and thermodynamic isomerization (Xing, Penn, & O'Doherty, 2009).

Properties

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

(3E)-6-hydroxy-12-methyl-1-oxacyclododec-3-ene-2,5-dione

InChI

InChI=1S/C12H18O4/c1-9-5-3-2-4-6-10(13)11(14)7-8-12(15)16-9/h7-10,13H,2-6H2,1H3/b8-7+

InChI Key

OFRQIORIBGXHBF-BQYQJAHWSA-N

Isomeric SMILES

CC1CCCCCC(C(=O)/C=C/C(=O)O1)O

Canonical SMILES

CC1CCCCCC(C(=O)C=CC(=O)O1)O

Synonyms

(E)-2-dodecen-5-hydroxy-11-olide-4-one
cladospolide D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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